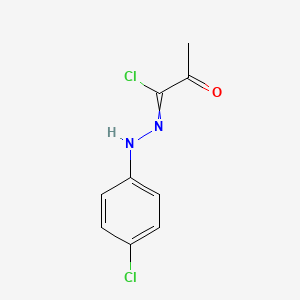

5-(4-苄基哌嗪基)-2-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(4-Benzylpiperazino)-2-nitroaniline" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on various benzylpiperazine derivatives and their chemical properties, including their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives is a topic of interest due to their pharmacological properties. For instance, a novel synthesis of 1-benzylpiperazin-2-one nitrone is described, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . These cycloaddition reactions are significant as they can be used to create a variety of substituted piperazines, which are valuable in medicinal chemistry. Additionally, a three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols is reported, starting from the methyl ester of (S)-serine, indicating the versatility of benzylpiperazine derivatives synthesis .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is crucial for their biological activity. The structure of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride has been determined, showing the existence of amino/nitroso tautomers in solution and the formation of NH...O=N hydrogen bonds in the solid state . This tautomerism and hydrogen bonding can influence the reactivity and stability of the compounds. Similarly, the structure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium with aromatic amines has been studied, revealing the formation of stable triazenes .

Chemical Reactions Analysis

The reactivity of benzylpiperazine derivatives with various reagents leads to the formation of compounds with potential pharmacological activities. For example, N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin exhibit potent H1-antihistamine activity and mast cell stabilization properties . The reaction of 2-amino-5-nitrophenol with α-ketoacids and esters results in the formation of fluorescent dyes in the 1,4-benzoxazinone series, which are stable in organic solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. The antioxidant activities and acidic properties of some novel benzylidenamino-triazolone derivatives have been investigated, with one compound showing significant antioxidant activity . The potentiometric titration of these compounds in non-aqueous solvents has provided insights into their acid-base properties .

科学研究应用

合成和生物活性

- 从5-吗啉-4-基(或4-甲基哌嗪-1-基)-2-硝基苯胺出发合成的一系列新型2-(芳基)-6-吗啉-4-基(或4-甲基哌嗪-1-基)-1H-苯并咪唑衍生物,显示出显著的抗氧化活性和葡萄糖苷酶抑制潜力,在某些情况下优于标准的阿卡波糖。这凸显了该化合物在合成具有潜在治疗应用的生物活性分子方面的作用(Özil, Baltaş, & Parlak, 2018)。

材料科学和分子电子学

- 含有硝基胺氧化中心的分子,包括类似于5-(4-苄基哌嗪基)-2-硝基苯胺的结构,被用于分子电子器件的活性层。该器件展示了异常的电子特性,如负差分电阻和开关峰-谷比超过1000:1,突显了该化合物在分子电子学领域的重要性(Chen, Reed, Rawlett, & Tour, 1999)。

抗菌和抗菌应用

- 对各种合成的苯并噁唑衍生物,包括5-氨基-2-(4-取代苯基/苄基)苯并噁唑,进行了针对一系列微生物的抗菌活性评估。一些化合物表现出显著的抗分枝杆菌活性,并被确定为有效的抗菌剂,暗示了5-(4-苄基哌嗪基)-2-硝基苯胺衍生物在开发新的抗菌药物中的潜在用途(Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016)。

属性

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c18-16-12-15(6-7-17(16)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXABBUALRQIHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377242 |

Source

|

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Benzylpiperazino)-2-nitroaniline | |

CAS RN |

23470-43-1 |

Source

|

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)